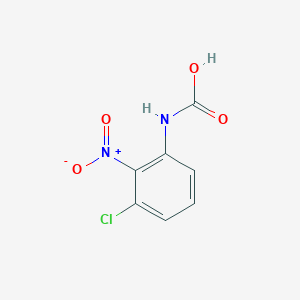

(3-Chloro-2-nitrophenyl)carbamic acid

CAS No.: 646052-90-6

Cat. No.: VC16891114

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646052-90-6 |

|---|---|

| Molecular Formula | C7H5ClN2O4 |

| Molecular Weight | 216.58 g/mol |

| IUPAC Name | (3-chloro-2-nitrophenyl)carbamic acid |

| Standard InChI | InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |

| Standard InChI Key | GOQMMYMTYXRLDK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name is (3-chloro-2-nitrophenyl)carbamic acid, denoting a benzene ring with chlorine at position 3, a nitro group at position 2, and a carbamic acid (-NH-COOH) substituent. Common synonyms include N-(3-chloro-2-nitrophenyl)carbamic acid and its tert-butyl ester variant, N-(3-chloro-2-nitrophenyl)carbamic acid 1,1-dimethylethyl ester .

Molecular Structure and Formula

The tert-butyl ester derivative, a stable analog, has the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.68 g/mol . The free acid form would theoretically possess the formula C₇H₅ClN₂O₄, though its isolation remains undocumented in the literature.

Table 1: Key Molecular Properties of the tert-Butyl Ester Derivative

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | |

| Molecular Weight (g/mol) | 272.68 | |

| CAS Registry Number | 1283176-45-3 | |

| Density (g/cm³) | 1.348 ± 0.06 (20°C, 760 Torr) | |

| Solubility in Water (25°C) | 0.01 g/L |

Synthesis and Manufacturing

Synthetic Routes to the tert-Butyl Ester

The tert-butyl ester is synthesized via a two-step protocol:

-

Amination: 3-Chloro-2-nitroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate bond.

-

Purification: The crude product is recrystallized from ethanol or petroleum ether to yield high-purity material .

This method aligns with general carbamate synthesis strategies, where chloroformates react with amines under mild conditions .

Challenges in Isolating the Free Acid

The free carbamic acid is thermodynamically unstable, prone to decarboxylation under ambient conditions. Stabilization strategies include:

-

Salt Formation: Reacting with bases to form ammonium or metal carboxylates.

-

Esterification: Blocking the acidic proton with alkyl groups, as seen in the tert-butyl derivative .

Physical and Chemical Properties

Solubility and Stability

The tert-butyl ester exhibits practical insolubility in water (0.01 g/L at 25°C), favoring organic solvents like ethanol or dichloromethane . This low solubility necessitates polar aprotic solvents for reactions.

Reactivity Profile

-

Nitro Group: Susceptible to reduction to amines using catalysts (e.g., Pd/C) or stoichiometric reductants (e.g., SnCl₂) .

-

Chlorine Substituent: Participates in nucleophilic aromatic substitution under basic conditions, enabling functionalization with amines or thiols .

-

Carbamate Group: Hydrolyzes in acidic or basic media to regenerate the unstable carbamic acid .

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

The tert-butyl ester serves as a precursor to:

-

Urea Derivatives: Reaction with amines yields ureas, common in kinase inhibitors .

-

Heterocyclic Compounds: Cyclization reactions form pyridine or quinazoline scaffolds, prevalent in anticancer agents .

Agricultural Chemistry

Nitroaryl carbamates are explored as herbicides, leveraging the nitro group’s electron-withdrawing effects to enhance bioactivity .

Comparative Analysis with Related Carbamates

Table 2: Structural and Functional Analogues

| Compound Name | Molecular Formula | Key Differences | Application |

|---|---|---|---|

| 3-Chloropropyl N-(3-chlorophenyl)carbamate | C₁₀H₁₁Cl₂NO₂ | Aliphatic chlorine substituent | Polymer crosslinking agent |

| Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate | C₁₀H₈ClNO₄ | Acrylate ester functionality | Photoresist component |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume